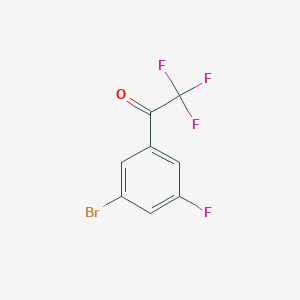
1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Bromo-5-fluorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 1199773-24-4 . It has a molecular weight of 244.11 and its molecular formula is C10H11BrFN . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “1-(3-Bromo-5-fluorophenyl)pyrrolidine” is 1S/C10H11BrFN/c11-8-5-9 (12)7-10 (6-8)13-3-1-2-4-13/h5-7H,1-4H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The physical form of “1-(3-Bromo-5-fluorophenyl)pyrrolidine” is solid . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Organometallic Synthesis and Reagent Development
1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with structural similarities to 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethanone, has been utilized as a versatile starting material for organometallic synthesis. It has enabled the preparation of synthetically useful reactions through intermediates such as phenylmagnesium, -lithium, and -copper, showcasing its utility in complex chemical syntheses (Porwisiak & Schlosser, 1996).
Material Science and Polymer Chemistry
Hyperbranched poly(arylene ether)s have been synthesized from a new activated trifluoro B3 monomer. This development highlights the role of fluorinated compounds in creating materials with exceptional properties, such as high molecular weight without significant gelation and excellent thermal stability, demonstrating the compound's impact on advancing material science (Banerjee et al., 2009).
Photoredox Catalysis
The compound's relevance extends to photoredox catalysis, where trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, akin to the structural elements of 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethanone, are pivotal. Such groups have become vital in pharmaceuticals and agrochemicals, with their introduction into various skeletons being a subject of intense study. This includes the development of catalytic systems for efficient and selective radical fluoromethylation, highlighting the compound's potential in synthetic organic chemistry (Koike & Akita, 2016).
Electrophilic Fluoromethylthiolation
The relevance of fluorinated compounds in the synthesis of trifluoromethylthiolated compounds underlines the importance of such structures in drug development. Innovative electrophilic reagents have been developed for this purpose, emphasizing the role of fluorinated compounds in enhancing the chemical and metabolic stability of pharmaceuticals (Shao et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNISKONCINQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

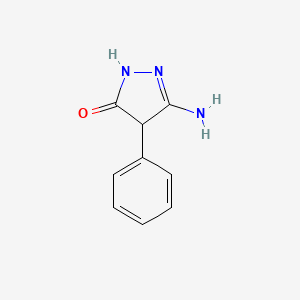
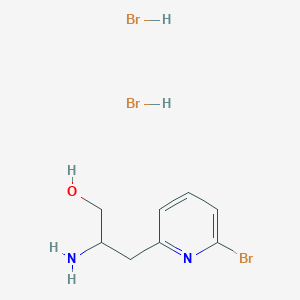
![2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
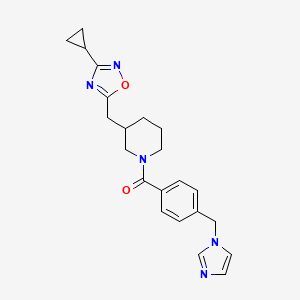
![4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2735045.png)
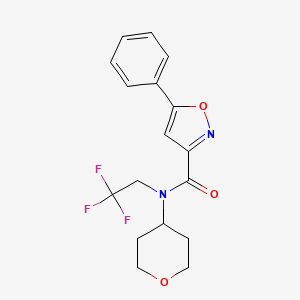
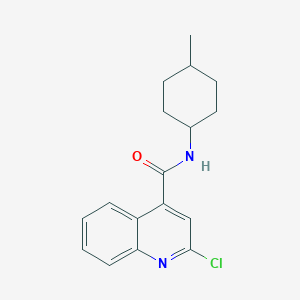
![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2735049.png)


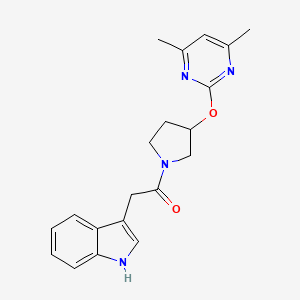
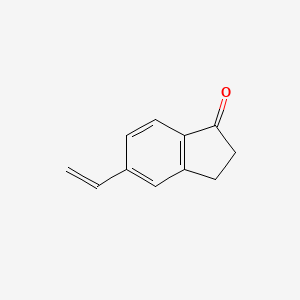
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735059.png)
![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)